molecular formula C8H9N5 B2426772 1H-1,2,4-Triazol-5-amine, 3-(4-aminophenyl)- CAS No. 2137783-73-2

1H-1,2,4-Triazol-5-amine, 3-(4-aminophenyl)-

Cat. No. B2426772
CAS RN: 2137783-73-2
M. Wt: 175.195
InChI Key: YTKHBQMKANRSLT-WKOMHGTBSA-N
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Description

“1H-1,2,4-Triazol-5-amine, 3-(4-aminophenyl)-” is a heterocyclic organic compound. It is a type of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . Triazoles are known for their wide range of biological activities and are used in various fields such as pharmaceutical chemistry, agrochemistry, and material sciences .


Synthesis Analysis

The synthesis of triazoles can be achieved through several methods. One approach involves the use of starting materials like succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of the pathway and sequence of the introduction of reagents to the reaction depends on the amine nucleophilicity . Another method involves the use of thiourea, dimethyl sulfate, and hydrazides under mild conditions .


Molecular Structure Analysis

The molecular structure of “1H-1,2,4-Triazol-5-amine, 3-(4-aminophenyl)-” can be represented by the InChI string: InChI=1S/C4H8N4/c1-2-8-4(5)6-3-7-8/h3H,2H2,1H3,(H2,5,6,7) . This indicates that the compound has a molecular weight of 112.1331 .


Chemical Reactions Analysis

Triazoles can participate in a variety of chemical reactions. For instance, they can undergo annular prototropic tautomerism, a process studied using NMR spectroscopy and X-ray crystallography . They can also form a new family of nitrogen-rich energetic salts when reacted with certain compounds .


Physical And Chemical Properties Analysis

Triazoles are generally soluble in water, methanol, ethanol, and chloroform, and sparingly soluble in ethyl acetate . They are insoluble in ether and acetone . Aqueous solutions of triazoles are neutral .

Mechanism of Action

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . For instance, 3-Amino-1,2,4-triazole is known to inhibit catalase, inducing a compensatory mechanism for hydrogen peroxide detoxification .

Safety and Hazards

Triazoles can pose certain safety and health hazards. For instance, 3-Amino-1,2,4-triazole is considered a potential occupational carcinogen . It is also known to inhibit mitochondrial and chloroplast function . As a herbicide, it is not used on food crops due to its carcinogenic properties .

Future Directions

Given the wide range of applications and biological activities of triazoles, future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds. This could be very useful for the discovery of new drug candidates .

properties

IUPAC Name

5-(4-aminophenyl)-1H-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,9H2,(H3,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFZEHFKXDDOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NN2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-Triazol-5-amine, 3-(4-aminophenyl)-

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